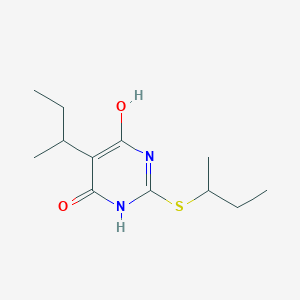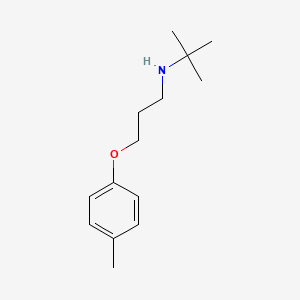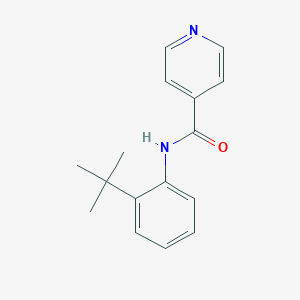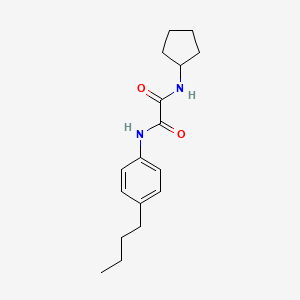
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone, also known as BB-94, is a type of synthetic inhibitor that has been found to have potential in various scientific research applications. This compound is known to have a unique structure that allows it to inhibit the activity of certain enzymes, making it an important tool in the study of various biological processes.
Wirkmechanismus
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone works by inhibiting the activity of certain enzymes, particularly matrix metalloproteinases (MMPs). These enzymes are involved in various biological processes, including tissue remodeling and inflammation. By inhibiting MMP activity, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can help to prevent the breakdown of extracellular matrix proteins, leading to a reduction in tissue damage and inflammation.
Biochemical and Physiological Effects:
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In addition to its ability to inhibit MMP activity, this compound has also been found to have anti-inflammatory and anti-angiogenic properties. These effects make 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone a potentially valuable tool in the study of various diseases, including cancer and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is its ability to selectively inhibit MMP activity, making it a valuable tool in the study of various biological processes. However, this compound also has some limitations. For example, it can be difficult to use in certain experimental systems due to its low solubility in water. Additionally, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone can be toxic at high concentrations, making it important for researchers to carefully monitor its use in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of interest is the development of new inhibitors that can selectively target specific MMPs. Additionally, researchers may explore the use of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be needed to better understand the potential risks and benefits of using 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in various experimental systems.
Synthesemethoden
The synthesis of 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves several steps and requires the use of specialized equipment and chemicals. The process typically begins with the reaction of sec-butylamine with 2-chloro-5-nitrobenzoic acid, which produces a key intermediate compound. This intermediate is then reacted with thioacetic acid and potassium carbonate to form the final product, 5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
5-sec-butyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to have potential in various scientific research applications, particularly in the study of cancer and inflammation. This compound is known to inhibit the activity of several enzymes that are involved in these processes, making it a valuable tool for researchers studying these areas.
Eigenschaften
IUPAC Name |
5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-7(3)9-10(15)13-12(14-11(9)16)17-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSDMJQYWXVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(N=C(NC1=O)SC(C)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5169714.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-methoxy-4-methyl-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5169733.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

